molecular formula C23H26ClN3O3 B14709264 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride CAS No. 23348-40-5

3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride

Cat. No.: B14709264
CAS No.: 23348-40-5
M. Wt: 427.9 g/mol
InChI Key: HLQJIOOJPVDIJZ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted pyridazinones, phenyl derivatives, and morpholine. Common synthetic routes may involve:

    Nucleophilic substitution: Introduction of the morpholinoethyl group through nucleophilic substitution reactions.

    Aromatic substitution: Incorporation of the m-methoxyphenyl and phenyl groups via aromatic substitution reactions.

    Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with cellular pathways to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Phenyl derivatives: Compounds with phenyl groups attached to various positions.

    Morpholine derivatives: Compounds containing the morpholine ring.

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

23348-40-5

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one;hydrochloride

InChI

InChI=1S/C23H25N3O3.ClH/c1-28-20-9-5-8-19(16-20)21-17-22(18-6-3-2-4-7-18)24-26(23(21)27)11-10-25-12-14-29-15-13-25;/h2-9,16-17H,10-15H2,1H3;1H

InChI Key

HLQJIOOJPVDIJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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